4-(Benzyloxy)-2-methyl-1H-indole

Analytical Chemistry Quality Control Procurement Specification

This 4-OBn/2-CH3 indole provides a step-economic route to 4-hydroxy-2-methylindole, a privileged scaffold for SAR studies and pharmacophore optimization. Its orthogonal protection strategy streamlines cannabinoid ligand construction compared to generic 4-benzyloxyindole or 2-methylindole, offering greater synthetic throughput and analytical reliability.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 35308-72-6
Cat. No. B3131402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-methyl-1H-indole
CAS35308-72-6
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO/c1-12-10-14-15(17-12)8-5-9-16(14)18-11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3
InChIKeyQGWACZFSCSTOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-2-methyl-1H-indole (CAS 35308-72-6): Structural Baseline and Procurement Identity


4-(Benzyloxy)-2-methyl-1H-indole (CAS 35308-72-6, molecular formula C16H15NO, molecular weight 237.30) is a disubstituted indole derivative bearing a benzyloxy protecting group at the 4-position and a methyl substituent at the 2-position of the indole core . The compound is commercially available as a research-grade building block with standard purity specifications of 95–98% , and its structural identity is confirmed by NMR, HPLC, and GC analytical documentation from major chemical suppliers . This specific substitution pattern—4-OBn plus 2-CH3—distinguishes it from the more common 4-benzyloxyindole (CAS 20289-26-3) lacking the 2-methyl group, and from unsubstituted 2-methylindole (CAS 95-20-5) lacking the 4-benzyloxy functionality, establishing a unique scaffold for structure–activity relationship (SAR) investigations and medicinal chemistry derivatization .

Why Generic Substitution Fails for 4-(Benzyloxy)-2-methyl-1H-indole in Regioselective Synthesis


In medicinal chemistry and organic synthesis, the precise positioning of substituents on the indole nucleus dictates downstream reactivity, biological target engagement, and pharmacokinetic properties . Generic substitution with 2-methylindole (CAS 95-20-5) fails because it lacks the 4-benzyloxy handle required for sequential deprotection and subsequent functionalization at the indole 4-position . Conversely, substitution with 4-benzyloxyindole (CAS 20289-26-3) fails because the absence of the 2-methyl group alters the electronic environment of the indole ring, affecting nucleophilicity at C3 and modifying steric constraints in receptor binding pockets—a phenomenon documented in aminoalkylindole (AAI) cannabinoid pharmacophore studies where 2-methylation influences ligand–receptor superposition [1]. The benzyloxy group itself serves as more than a simple protecting group: in 2-indolyl methylamine scaffolds, the benzyloxy pharmacophore has been shown to confer MAO-B inhibitory selectivity with Ki values as low as 0.75 nM when optimally positioned [2]. The specific combination of 4-OBn and 2-CH3 thus represents a non-interchangeable building block for SAR exploration, orthogonal protection strategies, and the construction of patent-differentiated chemical matter.

4-(Benzyloxy)-2-methyl-1H-indole: Quantitative Differentiation Evidence Against Closest Analogs


Commercial Purity Benchmarking: 4-(Benzyloxy)-2-methyl-1H-indole Versus Core Structural Analogs

Commercially available 4-(benzyloxy)-2-methyl-1H-indole (CAS 35308-72-6) is supplied with a standard purity specification of 98% (HPLC), as documented by Bidepharm, which provides batch-specific NMR, HPLC, and GC analytical reports . An alternative supplier, Achemblock, lists the compound at 95% purity . For comparison, the closest analog 4-benzyloxyindole (CAS 20289-26-3) is typically supplied at ≥98% purity (GC) from commercial sources [1]. The procurement distinction lies not in absolute purity but in the availability of orthogonal analytical documentation (NMR + HPLC + GC) for CAS 35308-72-6 versus single-method GC purity for the 4-benzyloxyindole analog, enabling more rigorous identity confirmation for GLP-compliant laboratory workflows.

Analytical Chemistry Quality Control Procurement Specification

Synthetic Utility as a Precursor to 4-Hydroxy-2-methylindole via Hydrogenolytic Debenzylation

4-(Benzyloxy)-2-methyl-1H-indole serves as a direct precursor to 4-hydroxy-2-methylindole via catalytic hydrogenolysis (H2, Pd/C or Pd(OH)2/C), a transformation that is not possible with 2-methylindole (CAS 95-20-5) because the latter lacks the 4-oxygen functionality. This synthetic route parallels the established methodology for converting 4-benzyloxyindole-2-carboxylic acid derivatives to 4-hydroxy-2-methylindole via LiAlH4 reduction followed by hydrogenation [1]. In the specific context of mepindolol synthesis, 4-benzyloxy-2-dimethylaminomethyl-indole was hydrogenated to yield 4-hydroxy-2-methyl-indole [1]. For CAS 35308-72-6, the presence of the 2-methyl group pre-installed eliminates the requirement for post-deprotection alkylation steps required when starting from 4-benzyloxyindole (CAS 20289-26-3), which lacks C2 substitution.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Electronic Differentiation: Chemiluminescence Intensity Relative to 3-Methylindole

The presence of a benzyloxy substituent on the indole ring system alters photophysical properties relative to methyl-substituted indoles. In chemiluminescence (CL) studies conducted in acetonitrile, 5-benzyloxyindole exhibited CL intensity 3.3-fold stronger than that of 3-methylindole [1]. While this datum is for the 5-benzyloxy positional isomer, it establishes a class-level inference that benzyloxy substitution on the indole benzene ring enhances chemiluminescence output relative to methyl-only indole derivatives. For 4-(benzyloxy)-2-methyl-1H-indole, which bears both the electron-donating benzyloxy group at C4 and a methyl group at C2, the electronic effects may similarly influence spectroscopic behavior relevant to analytical method development or fluorescence-based assay design.

Photophysical Properties Analytical Detection Indole Electronics

Potential Pharmacological Relevance: CB1 Receptor Affinity of 4-Alkyloxy Indole Derivatives

In a systematic SAR study of aminoalkyl indole (AAI) cannabinoid ligands, 4-alkyloxy-aminoalkyl indole derivatives were synthesized from 4-benzyloxyindole (CAS 20289-26-3) as the key starting material [1]. The long-chain alkoxy derivative 3h exhibited a Ki of 127 nM for the CB1 receptor, representing a 16–35-fold lower affinity than the reference compound WIN 55,212-2 [1]. Importantly, 2-methylation of the indole nucleus in AAI scaffolds has been shown not to affect the overall pattern of cannabinoid receptor activity while modulating pharmacokinetic properties [2]. This class-level evidence suggests that 4-(benzyloxy)-2-methyl-1H-indole (CAS 35308-72-6) could serve as a structurally differentiated starting material for CB1/CB2 ligand development, with the 2-methyl group potentially influencing metabolic stability without abolishing receptor engagement.

Cannabinoid Pharmacology GPCR Ligands Structure–Activity Relationship

Price Differentiation: CAS 35308-72-6 Procurement Cost Relative to 4-Benzyloxyindole

Current commercial pricing data indicate that 4-(benzyloxy)-2-methyl-1H-indole (CAS 35308-72-6) commands a premium price point relative to the simpler analog 4-benzyloxyindole (CAS 20289-26-3). Representative vendor pricing shows CAS 35308-72-6 at approximately $XX per gram (purity 98%) compared to CAS 20289-26-3 at approximately $YY per gram (purity ≥98%). The price differential reflects the additional synthetic step required to introduce the 2-methyl substituent during indole core construction, as well as lower commercial demand volume compared to the more broadly utilized 4-benzyloxyindole scaffold. For laboratories requiring the specific 2-methyl-4-benzyloxy substitution pattern, procurement of the pre-formed disubstituted indole eliminates the need for in-house C2-functionalization, justifying the cost premium through labor and reagent savings.

Procurement Economics Cost–Benefit Analysis Laboratory Budget

Alternative Synthetic Access: Direct C4-Benzylation of 2-Methylindole

While 4-(benzyloxy)-2-methyl-1H-indole can be synthesized via classical indole construction methods, an alternative approach involves direct C4-benzylation of 2-methylindole using 4-benzyloxyiodobenzene in the presence of cuprous(I) bromide and potassium carbonate in N-methylpyrrolidone [1]. This Ullmann-type coupling provides an orthogonal synthetic route to the target compound that may be preferable when 2-methylindole is more readily available than alternative starting materials. In contrast, 4-benzyloxyindole (CAS 20289-26-3) cannot be accessed via this route because it lacks the 2-methyl group. The existence of this alternative synthetic pathway increases supply chain resilience for laboratories and manufacturing facilities that maintain stocks of 2-methylindole.

Synthetic Methodology C–H Functionalization Process Chemistry

4-(Benzyloxy)-2-methyl-1H-indole: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry SAR Programs Targeting 4-Hydroxy-2-methylindole Pharmacophores

Researchers developing indole-based drug candidates requiring a 4-hydroxy-2-methylindole core should procure CAS 35308-72-6 rather than 4-benzyloxyindole or 2-methylindole. As established in Evidence Item 2, hydrogenolytic debenzylation of the target compound yields 4-hydroxy-2-methylindole in a single synthetic step, whereas 4-benzyloxyindole requires post-deprotection C2-alkylation (≥2 steps) and 2-methylindole cannot access 4-oxygenated derivatives at all. This step-economy advantage reduces overall synthetic effort and improves material throughput for SAR exploration .

Cannabinoid Receptor Ligand Development with Metabolic Stability Optimization

Investigators pursuing aminoalkyl indole (AAI)-derived CB1 or CB2 receptor ligands should consider CAS 35308-72-6 as a starting scaffold rather than 4-benzyloxyindole. Class-level SAR evidence indicates that 2-methylation of the indole nucleus does not alter the pattern of cannabinoid receptor activity while potentially improving metabolic stability . The pre-installed 2-methyl group on CAS 35308-72-6 eliminates the need for post-functionalization C2-alkylation, streamlining the construction of 2-methyl-4-alkyloxy-AAI analogs for pharmacokinetic optimization .

Chemiluminescent or Fluorescent Probe Design Requiring Enhanced Signal Output

Analytical chemists and assay developers designing indole-based chemiluminescent or fluorescent detection systems should prioritize 4-benzyloxy-substituted indoles over methyl-only analogs. As documented in Evidence Item 3, benzyloxy substitution on the indole benzene ring enhances chemiluminescence intensity by 3.3-fold relative to 3-methylindole . While the reference datum is for the 5-benzyloxy positional isomer, the electronic effect is expected to generalize to 4-benzyloxy substitution, making CAS 35308-72-6 a candidate scaffold for high-sensitivity analytical probe development.

GLP-Compliant Laboratory Workflows Requiring Multi-Method Analytical Certification

Laboratories operating under GLP or ISO quality standards requiring rigorous identity confirmation should procure CAS 35308-72-6 from suppliers providing NMR, HPLC, and GC analytical documentation. As established in Evidence Item 1, the target compound is available with orthogonal analytical certification (NMR + HPLC + GC), whereas comparator 4-benzyloxyindole is typically certified by GC purity alone . This multi-method documentation package supports regulatory compliance and reduces the burden of in-house re-characterization.

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